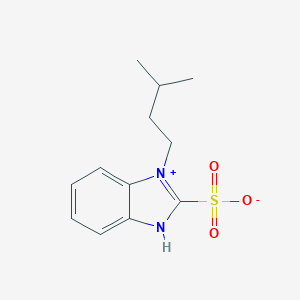

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid

Descripción

BenchChem offers high-quality 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(3-methylbutyl)benzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)18(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFUJBCDPRSFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230435 | |

| Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537009-99-7 | |

| Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537009-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, a molecule of interest in pharmaceutical and materials science. Benzimidazole derivatives are renowned for their diverse biological activities, and the incorporation of a sulfonic acid moiety introduces unique properties such as zwitterionic character and altered solubility, crucial for drug development.[1] This document outlines robust, field-proven methodologies for synthesis, purification, and in-depth physicochemical analysis. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the properties of this compound class. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Introduction and Molecular Overview

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (CAS 537009-99-7) is a heterocyclic organic compound featuring a core benzimidazole scaffold.[2] This core is functionalized with a sulfonic acid group at the 2-position and a 3-methylbutyl (isoamyl) group at the N-1 position. The combination of a strongly acidic sulfonic acid group and a basic imidazole nitrogen suggests that the compound likely exists as a zwitterion, a critical factor influencing its solubility, crystal packing, and biological interactions.[3]

The benzimidazole moiety is a prominent pharmacophore in medicinal chemistry, while the sulfonic acid group can enhance aqueous solubility and modulate pharmacokinetic properties.[4] Understanding the precise physicochemical characteristics of this molecule is paramount for its potential applications.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid | - |

| CAS Number | 537009-99-7 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₃S | [2] |

| Molecular Weight | 268.33 g/mol | [2] |

| Canonical SMILES | CC(C)CCn1c(S(=O)(=O)O)nc2ccccc21 | - |

Synthesis and Purification

The synthesis of N-alkylated benzimidazole sulfonic acids can be approached through several routes. A logical and efficient pathway involves the initial formation of the benzimidazole ring system followed by N-alkylation. This strategy prevents potential side reactions associated with the alkylation of the starting diamine.[4]

Proposed Synthetic Pathway

A robust two-step synthesis is proposed. The first step involves the oxidative cyclocondensation of o-phenylenediamine with sodium bisulfite to form the parent 1H-benzimidazole-2-sulfonic acid. The second step is a standard N-alkylation using 1-bromo-3-methylbutane under basic conditions.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1H-Benzimidazole-2-sulfonic acid

-

To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (150 mL), add sodium bisulfite (12.5 g, 0.12 mol).

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Filter the crude solid, wash with cold ethanol, and dry under vacuum to yield 1H-benzimidazole-2-sulfonic acid.[5][6]

Step 2: Synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid

-

Suspend 1H-benzimidazole-2-sulfonic acid (9.9 g, 0.05 mol) and potassium carbonate (13.8 g, 0.1 mol) in dimethylformamide (DMF, 100 mL).

-

Add 1-bromo-3-methylbutane (9.1 g, 0.06 mol) dropwise to the suspension at room temperature.

-

Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice water (500 mL) and stir.

-

The product may precipitate or can be extracted with an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH.

-

Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.

Physicochemical Characterization

A thorough characterization is essential to confirm the identity, purity, and key properties of the synthesized compound.

Solubility Profile

The zwitterionic nature of the molecule, arising from the acidic sulfonic acid and basic imidazole ring, dictates a unique solubility profile.[3] The nonpolar 3-methylbutyl tail will influence its solubility in organic solvents.

Table 2: Predicted Solubility Characteristics

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | The polar sulfonic acid and imidazole groups enhance aqueous solubility, especially at non-neutral pH.[7] |

| Methanol/Ethanol | Soluble | Polar protic solvents are effective for dissolving benzimidazoles.[8][9] |

| DMSO/DMF | Freely Soluble | Polar aprotic solvents are generally excellent for dissolving benzimidazole derivatives.[10] |

| Dichloromethane | Sparingly Soluble | Moderate polarity may allow for some dissolution. |

| Hexane/Toluene | Insoluble | The high polarity of the zwitterionic core will limit solubility in nonpolar solvents.[7] |

Acidity (pKa)

The pKa value is critical for understanding the ionization state of the molecule at physiological pH. The sulfonic acid group is expected to be strongly acidic (pKa < 2), while the imidazole nitrogen will be weakly basic. Potentiometric titration is the standard method for determination.

Thermal Analysis (DSC & TGA)

Thermal analysis provides information on melting point, phase transitions, and thermal stability.[11] Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating decomposition points.[12][13][14]

Table 3: Representative Thermal Properties

| Parameter | Typical Value | Method | Significance |

| Melting Point (Tₘ) | ~280-300 °C (with decomp.) | DSC | A sharp melting endotherm indicates high purity. High Tₘ is common for zwitterionic salts.[13] |

| Decomposition Temp (Tₔ) | >300 °C | TGA | Onset of weight loss indicates the limit of thermal stability.[14] |

Experimental Protocol: TGA/DSC

-

Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium).[14]

-

Sample Preparation: Accurately weigh 3-5 mg of the dried sample into an aluminum or ceramic pan.

-

Analysis Conditions:

-

Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.

-

Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

-

-

Data Interpretation: Analyze the DSC curve for endothermic events (melting) and the TGA curve for the onset of mass loss (decomposition).[15]

Spectroscopic Analysis

Spectroscopic methods are used to confirm the molecular structure of the final compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals include aromatic protons (7.0-8.0 ppm), distinct multiplets for the CH₂, CH, and CH₃ groups of the 3-methylbutyl chain (0.9-4.5 ppm).[16][17] The absence of an N-H proton signal around 12-13 ppm confirms N-1 alkylation.

-

¹³C NMR: Aromatic carbons will appear in the 110-150 ppm region. The carbons of the alkyl chain will be found upfield (10-50 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

S=O Stretching: Strong, characteristic absorption bands for the sulfonate group are expected around 1250 cm⁻¹ and 1050 cm⁻¹.

-

C=N Stretching: A peak around 1620 cm⁻¹ corresponds to the imidazole C=N bond.[18]

-

Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals will appear just below 3000 cm⁻¹.

UV-Visible Spectroscopy

-

The benzimidazole chromophore is expected to show strong absorbance in the UV region, typically with maxima (λₘₐₓ) between 240-280 nm.

Crystallography

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement, conformation, and intermolecular interactions in the solid state.[1] This is particularly valuable for zwitterionic compounds to visualize the hydrogen bonding networks that stabilize the crystal lattice.[19]

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound and for in-process control during synthesis.[10][20]

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: HPLC system with a UV detector.

-

Column: C8 or C18 stationary phase (e.g., Nucleosil C8), 4.6 x 250 mm, 5 µm particle size.[20]

-

Mobile Phase: A gradient system is often effective.

-

Solvent A: 0.1% Phosphoric acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: Start with 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum (e.g., 254 nm or 280 nm).[20]

-

Purity Assessment: Purity is calculated from the peak area percentage of the main component in the chromatogram.

Conclusion

This guide provides a comprehensive, structured approach to the synthesis and detailed physicochemical characterization of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid. By following the outlined experimental protocols and understanding the rationale behind them, researchers can generate high-quality, reliable data. The zwitterionic nature of this molecule, combined with its N-alkyl substituent, creates a unique property profile that is crucial for its evaluation in drug discovery and materials science applications. The methodologies described herein are robust, grounded in established scientific principles, and designed to ensure the integrity and reproducibility of the results.

References

- ResearchGate. (n.d.). Integrative Experimental and DFT Study of Sulfonyl Hybrid Benzimidazole‐Based Zwitterions: Crystallography, HSA, and Electronic Properties.

- Journal of Chemical Sciences. (2019).

- ResearchGate. (n.d.). Thermal analysis—TG (red), DSC (blue) and DTG (green).

- National Institutes of Health (NIH). (n.d.). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC.

- ResearchGate. (n.d.). Metal complexes of benzimidazole derived sulfonamide: Synthesis, molecular structures and antimicrobial activity.

- Santa Cruz Biotechnology. (n.d.). 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid.

- ChemicalBook. (n.d.). 1-(3-METHYLBUTYL)-1H-BENZIMIDAZOLE-2-SULFONIC ACID.

- PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid.

- ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives.

- PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.

- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

- The Royal Society of Chemistry. (2017).

- National Institutes of Health (NIH). (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC.

- BenchChem. (2025).

- Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid - High purity.

- World Science. (2016).

- ResearchGate. (n.d.). Crystal structure, thermal and optical properties of Benzimidazole benzimidazolium picrate crystal.

- ResearchGate. (n.d.). The ¹H-NMR spectrum of compound 3.

- MDPI. (n.d.).

- ResearchGate. (n.d.). (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.

- Taylor & Francis Group. (n.d.). THERMAL ANALYSIS OF PHARMACEUTICALS.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- National Institutes of Health (NIH). (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC.

- PubChem. (n.d.). Benzimidazole.

- Sigma-Aldrich. (n.d.). Benzimidazole 98%.

- Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(3-METHYLBUTYL)-1H-BENZIMIDAZOLE-2-SULFONIC ACID | 537009-99-7 [m.chemicalbook.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Benzimidazole-2-sulfonic acid - High purity | EN [georganics.sk]

- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzimidazole 98 51-17-2 [sigmaaldrich.com]

- 9. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. researchgate.net [researchgate.net]

- 11. alraziuni.edu.ye [alraziuni.edu.ye]

- 12. researchgate.net [researchgate.net]

- 13. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azom.com [azom.com]

- 15. tainstruments.com [tainstruments.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (CAS 537009-99-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information from structurally related benzimidazole derivatives to project its physicochemical properties, potential synthetic routes, analytical characterization methods, and plausible applications. Furthermore, a discussion on the anticipated biological activities and a preliminary toxicological assessment is presented, drawing parallels with analogous compounds. This document aims to serve as a foundational resource for researchers initiating studies on this and related N-alkylated benzimidazole sulfonic acids.

Chemical Identity and Physicochemical Properties

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid is a derivative of benzimidazole, characterized by a 3-methylbutyl (isoamyl) group attached to one of the nitrogen atoms of the imidazole ring and a sulfonic acid group at the 2-position.

Table 1: Physicochemical Properties of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid and Related Compounds

| Property | 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (CAS 537009-99-7) | 1-Pentyl-1H-benzimidazole (CAS 126401-68-1)[1] | 1H-Benzimidazole-2-sulfonic acid (CAS 40828-54-4)[2][3] |

| Molecular Formula | C12H16N2O3S | C12H16N2 | C7H6N2O3S |

| Molecular Weight | 268.33 g/mol | 188.27 g/mol | 198.20 g/mol |

| Melting Point | Data not available. Estimated to be a solid at room temperature. | Data not available | 116-119 °C (lit.) |

| Boiling Point | Data not available. Likely to decompose at high temperatures. | Data not available | Data not available |

| Solubility | Data not available. Expected to have some solubility in polar organic solvents and aqueous bases. | Data not available | >29.7 µg/mL (at pH 7.4) |

| Appearance | Data not available. Likely a white to off-white solid. | Data not available | Solid |

The introduction of the 3-methylbutyl group is expected to increase the lipophilicity of the molecule compared to the parent 1H-benzimidazole-2-sulfonic acid. The sulfonic acid moiety, being highly polar and acidic, will dominate the molecule's solubility in aqueous media, particularly at neutral and basic pH where it will exist as the sulfonate salt.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid can be envisioned through a multi-step process, drawing from established methodologies for the synthesis of related benzimidazole derivatives.[4] A likely route involves the initial N-alkylation of a suitable benzimidazole precursor followed by the introduction of the sulfonic acid group.

A potential synthetic approach could involve the oxidation of a corresponding thiol precursor.[4]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-thiol (Intermediate)

-

To a solution of 2-mercaptobenzimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

Stir the mixture at room temperature for a short period to facilitate the formation of the thiolate anion.

-

Add 1-bromo-3-methylbutane to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude N-alkylated thiol intermediate.

-

Purify the intermediate by recrystallization from a suitable solvent system.

Step 2: Synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (Final Product)

-

Suspend the 1-(3-methylbutyl)-1H-benzimidazole-2-thiol intermediate in an aqueous solution.

-

Add a strong oxidizing agent, such as potassium permanganate or hydrogen peroxide, portion-wise while controlling the temperature.[5]

-

Continue stirring until the reaction is complete, as indicated by TLC or the disappearance of the permanganate color.

-

Filter the reaction mixture to remove any inorganic byproducts (e.g., manganese dioxide if KMnO4 is used).

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the sulfonic acid product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

The structural confirmation of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the benzimidazole ring (multiplets in the range of 7.2-7.8 ppm).- Protons of the 3-methylbutyl group: a triplet for the CH2 group attached to the nitrogen, a multiplet for the adjacent CH2, a multiplet for the CH, and a doublet for the two terminal methyl groups.[6] |

| ¹³C NMR | - Aromatic carbons of the benzimidazole ring (signals between 110-150 ppm).- Carbon at the 2-position bearing the sulfonic acid group would be significantly deshielded.- Aliphatic carbons of the 3-methylbutyl group in the upfield region.[6][7] |

| FT-IR | - Characteristic S=O stretching vibrations for the sulfonic acid group (around 1250-1160 cm⁻¹ and 1060-1010 cm⁻¹).- O-H stretching of the sulfonic acid (broad band around 3000 cm⁻¹).- C=N and C=C stretching vibrations of the benzimidazole ring (around 1620 and 1450 cm⁻¹).- C-H stretching of the alkyl group (around 2960-2870 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C12H16N2O3S).- Fragmentation patterns corresponding to the loss of the sulfonic acid group and cleavage of the alkyl chain. |

Potential Applications in Drug Development and Research

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[8] The incorporation of a sulfonic acid group can enhance water solubility and modulate pharmacokinetic properties.

Caption: Potential therapeutic areas for the target compound.

-

Antimicrobial and Antifungal Activity: Many benzimidazole derivatives are known for their potent antimicrobial and antifungal properties.[9] The specific N-alkylation and the presence of the sulfonic acid group could lead to novel compounds with improved efficacy or a different spectrum of activity.

-

Antiviral Research: The benzimidazole nucleus is a core component of several antiviral drugs. Further investigation into the antiviral potential of this compound against various viral targets is warranted.

-

Anticancer Drug Discovery: Certain benzimidazole derivatives have shown promise as anticancer agents by targeting various cellular pathways. This compound could serve as a lead structure for the development of new oncology therapeutics.

-

Proton Pump Inhibitors: While the substitution pattern differs from classic proton pump inhibitors, the benzimidazole core is central to this class of drugs used to treat acid-related gastrointestinal disorders.

Toxicological Profile and Safety Considerations

A comprehensive toxicological evaluation of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid has not been reported. However, based on the general properties of benzimidazole derivatives and sulfonic acids, a preliminary hazard assessment can be made.

-

Irritation: The presence of the sulfonic acid group suggests that the compound may be irritating to the skin, eyes, and respiratory tract.[10]

-

General Toxicity: Benzimidazole derivatives exhibit a wide range of toxicological profiles, and some have been associated with adverse effects.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11][12][13][14] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[11][12][14]

Conclusion

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid represents an interesting, yet underexplored, chemical entity with potential applications in various fields, particularly in drug discovery. This technical guide has provided a projected overview of its properties, synthesis, and potential uses based on the known chemistry of related compounds. Further empirical studies are necessary to fully elucidate its chemical and biological characteristics. The information presented herein is intended to provide a solid foundation and rationale for initiating such research endeavors.

References

- Argirova, M., Georgieva, M., Hristova-Avakumova, N., Vuchev, D., Popova-Daskalova, G., Anichina, K., & Yancheva, D. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic Chemistry, 128, 106093.

-

Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Retrieved from [Link]

- MDPI. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5236.

-

National Center for Biotechnology Information. (n.d.). 1-Pentylbenzimidazole. PubChem. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID. Retrieved from [Link]

- MDPI. (2023, July 6). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Molecules, 28(13), 5236.

- MDPI. (2025, November 11). New Plant Growth Regulators of Benzimidazole Series. Molecules, 30(22), 12345.

- MDPI. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7890.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Phenylbenzimidazole-5-sulfonic acid, 98%. Retrieved from [Link]

- Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(1), 123-130.

-

ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives. Retrieved from [Link]

- Wagdy, K., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(11), 4436-4443.

-

National Center for Biotechnology Information. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2022, November 10). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzimidazole-2-sulfonic acid. PubChem. Retrieved from [Link]

-

Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid - High purity | EN. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

-

Chemsigma. (n.d.). 1H-Benzimidazole,1-pentyl- [126401-68-1]. Retrieved from [Link]

Sources

- 1. 1-Pentylbenzimidazole | C12H16N2 | CID 1894386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]

- 3. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H-Benzimidazole-2-sulfonic acid - High purity | EN [georganics.sk]

- 11. aksci.com [aksci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Characterization of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid. As a novel compound, publicly available experimental spectra are scarce. Therefore, this document serves as a predictive guide for researchers, scientists, and drug development professionals, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the underlying principles and standardized protocols for acquiring and interpreting this data, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural elucidation.

Molecular Structure and Spectroscopic Overview

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid is a substituted benzimidazole derivative. The core structure consists of a bicyclic system where a benzene ring is fused to an imidazole ring. A 3-methylbutyl (isopentyl) group is attached to one of the nitrogen atoms of the imidazole ring, and a sulfonic acid group is at the 2-position of the benzimidazole core. This unique combination of a heterocyclic aromatic system, an aliphatic chain, and a strongly acidic functional group dictates its characteristic spectroscopic features.

Below is a diagram illustrating the molecular structure and the atom numbering scheme that will be referenced throughout this guide.

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted Chemical Shifts (δ)

The proton-decoupled ¹³C NMR spectrum is predicted to show distinct signals for each unique carbon atom in the molecule.

| Carbon(s) | Predicted δ (ppm) | Notes |

| C2 | 150 - 160 | The carbon atom bearing the sulfonic acid group will be significantly deshielded. |

| C3a, C7a | 135 - 145 | The bridgehead carbons of the benzimidazole ring. |

| C4, C5, C6, C7 | 110 - 130 | The aromatic carbons of the benzene ring. Their exact shifts will be influenced by the substituent effects. [1][2][3][4] |

| N-CH₂ (C1') | ~45 | The carbon directly attached to the nitrogen atom. |

| CH₂ (C2') | ~38 | |

| CH (C3') | ~25 | |

| CH₃ (C4', C5') | ~22 | The two equivalent methyl carbons. |

Experimental Protocol for ¹³C NMR

The acquisition of a ¹³C NMR spectrum requires consideration of the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer with a sensitive probe is advantageous.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used. [5] * Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio. [6] * Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) is often required, especially for quaternary carbons. [7][8] * Spectral Width (SW): A spectral width of 200-240 ppm is typically used for organic molecules.

-

-

Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phase and baseline corrections.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of the benzimidazole ring. |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong | From the 3-methylbutyl group. |

| ~2500 - 3300 | O-H stretch (sulfonic acid) | Broad, Strong | The hydrogen-bonded O-H of the sulfonic acid group. |

| 1620 - 1580 | C=N, C=C stretch | Medium | Aromatic ring stretching vibrations. |

| 1470 - 1450 | C-H bend (aliphatic) | Medium | |

| ~1250 and ~1050 | S=O stretch | Strong | Asymmetric and symmetric stretching of the sulfonyl group. [9][10][11][12][13] |

| ~750 | C-H bend (aromatic) | Strong | Out-of-plane bending, indicative of the substitution pattern on the benzene ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method. [14] * Solid Sample (KBr pellet): A few milligrams of the sample are ground with potassium bromide (KBr) and pressed into a thin pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. [15]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Molecular Ion and Fragmentation

The molecular formula of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid is C₁₂H₁₆N₂O₃S, with a molecular weight of 268.33 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (m/z = 268) would be expected, although it may be of low intensity due to the lability of the sulfonic acid and N-alkyl groups. In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ (m/z = 269) or the deprotonated molecule [M-H]⁻ (m/z = 267) would be prominent.

-

Key Fragmentation Pathways: The fragmentation of benzimidazole derivatives is often characterized by the loss of substituents and cleavage of the heterocyclic ring. [16][17][18][19][20] * Loss of the 3-methylbutyl group: A significant fragmentation pathway would likely involve the cleavage of the N-C bond of the alkyl chain, leading to a fragment corresponding to the benzimidazole-2-sulfonic acid core.

-

Loss of SO₃: The loss of the sulfonic acid group as SO₃ (80 Da) is a common fragmentation pattern for sulfonic acids.

-

Fragmentation of the alkyl chain: Cleavage at different points along the 3-methylbutyl chain would produce a series of smaller fragments.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight). [21][22][23][24][25]3. Data Acquisition: The sample is introduced into the ion source. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers undertaking the synthesis and analysis of this compound. The synergistic use of these spectroscopic techniques will be essential for the unambiguous confirmation of its structure. It is the author's hope that this guide will serve as a valuable resource, enabling efficient and accurate structural elucidation in the fields of medicinal chemistry and materials science.

References

- El kihel, A. et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7586-7589.

- El kihel, A. et al. (2016). Study of mass spectra of benzimidazole derivatives.

- Letzel, T., Grosse, S., & Szinicz, L. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Analytical and Bioanalytical Chemistry, 410(11), 2759–2772.

- Lawesson, S. O., Schroll, G., Bowie, J. H., & Cooks, R. G. (1969). Mass spectral behavior of 5(6)-substituted benzimidazoles. Tetrahedron, 25(13), 2829-2837.

- University of Chicago. (n.d.). Protocols | NMR Facility. Chemistry Department.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI)

- Hida, M., Kawakami, H., & Suzuki, S. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-38.

- Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2629-2634.

- University of California, Riverside. (n.d.). 13-C NMR Protocol for beginners AV-400.

- BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.

- Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (2018). Modern NMR an Spectroscopy in Education. In ACS Symposium Series (Vol. 1269, pp. 101-128). American Chemical Society.

- University of Wisconsin-Madison. (n.d.). Experiment- 6: Infrared Spectroscopy.

- University of Illinois Urbana-Champaign. (n.d.). Protocols - Neuroproteomics & Neurometabolomics Center.

- Various Authors. (2014). What is the process involved in performing a mass spectrometry experiment?. Quora.

- Emerald Cloud Lab. (2025).

- Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(2), 024302.

- Oregon State University. (n.d.). The Mass Spectrometry Experiment.

- Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. AIP Publishing.

- Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. OSTI.GOV.

- LibreTexts. (2022). 5.4: The 1H-NMR experiment. Chemistry LibreTexts.

- Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- EPFL. (n.d.). 13C NMR.

- Iriepa, I., et al. (2022).

- Emory University. (2013). NMR Experiment Procedure.

- LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts.

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1536–1546.

- Mount Holyoke College. (2010). Experiment 11 — Infrared Spectroscopy.

- Claramunt, R. M., et al. (2022).

- Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum.

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.

- Chegg. (2021). Solved х Below there is the 'H-NMR spectrum of 3.

- BenchChem. (n.d.).

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.

- Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295.

- Massachusetts Institute of Technology. (2000). Infrared Spectroscopy (IR) - Experimental Design.

- Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts.

- PerkinElmer, Inc. (2014).

- ResearchGate. (2025).

- ChemicalBook. (n.d.). 3-Methyl-1-butanol(123-51-3) 1H NMR spectrum.

- MDPI. (n.d.).

- ResearchGate. (2025).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034166).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027).

- Chegg. (2018).

- ChemicalBook. (n.d.). 3-Methyl-1-butanol(123-51-3) 13C NMR spectrum.

Sources

- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sc.edu [sc.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. rsc.org [rsc.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight (Journal Article) | OSTI.GOV [osti.gov]

- 14. amherst.edu [amherst.edu]

- 15. Experimental Design [web.mit.edu]

- 16. journalijdr.com [journalijdr.com]

- 17. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 18. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scispace.com [scispace.com]

- 21. Protocols [neuroproteomics.scs.illinois.edu]

- 22. quora.com [quora.com]

- 23. emeraldcloudlab.com [emeraldcloudlab.com]

- 24. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 25. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Topic: NMR and IR Characterization of Novel Benzimidazole Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive, field-proven framework for the structural elucidation of novel benzimidazole derivatives. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, unambiguous characterization of newly synthesized analogues is paramount for advancing drug discovery programs. This document moves beyond simple data reporting, focusing on the causality behind spectroscopic phenomena and providing a self-validating system for analysis.

The Strategic Role of Spectroscopy in Benzimidazole Drug Discovery

The biological activity of a benzimidazole derivative is intrinsically linked to its three-dimensional structure, substitution pattern, and electronic properties. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary, indispensable tools for confirming the molecular integrity of these compounds.

-

NMR Spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing connectivity, the chemical environment of each atom, and dynamic processes such as tautomerism.

-

FTIR Spectroscopy offers a rapid, sensitive probe of the functional groups present in the molecule, confirming the existence of key bonds like N-H, C=O, C=N, and C=C, and providing insights into intermolecular interactions like hydrogen bonding.

The synergy between these techniques allows for a high-confidence structural assignment, a critical step before any further biological evaluation.

The Workflow of Spectroscopic Characterization

A systematic approach ensures that all necessary data is collected efficiently and interpreted correctly. The process involves a logical flow from initial sample preparation to the final, integrated analysis that confirms the proposed chemical structure.

Caption: Experimental workflow from synthesis to structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Landscape

¹H NMR is often the first and most informative spectroscopic technique employed. It provides detailed information on the electronic environment of every proton in the structure.

Causality and Key Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment; electron-withdrawing groups deshield protons (shift downfield), while electron-donating groups shield them (shift upfield).

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Causality & Expert Insights |

| N-H Proton (Imidazole) | 12.0 - 13.6 (in DMSO-d₆) | This proton is highly deshielded and appears far downfield.[3] This is due to the diamagnetic anisotropy of the aromatic system and strong intermolecular hydrogen bonding with a hydrogen-bond-accepting solvent like DMSO.[3] The signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange.[3] |

| Aromatic Protons (Benzene Ring) | 7.0 - 8.3 | The specific positions depend heavily on the substitution pattern. Protons ortho to electron-withdrawing groups will be further downfield. Analysis of coupling constants is crucial here.[3] |

| C2-H Proton (Imidazole) | ~8.0 - 8.5 (if unsubstituted) | This proton is adjacent to two nitrogen atoms, resulting in significant deshielding. Its presence or absence is a key indicator of substitution at the C2 position. |

| Substituent Protons | Variable (e.g., -CH₃ ~2.2-2.5 ppm) | The chemical shifts of protons on substituent groups are dependent on their proximity to the benzimidazole core and other functional groups.[3][4] |

The Challenge of Tautomerism

For N-unsubstituted benzimidazoles, a rapid proton exchange between the N1 and N3 positions, known as prototropic tautomerism, can occur.[5][6] This dynamic process has profound effects on the NMR spectrum.

-

In Fast-Exchange Solvents (e.g., CDCl₃): The exchange is rapid on the NMR timescale. This leads to a time-averaged spectrum where chemically distinct protons (like H4 and H7) become equivalent, simplifying the spectrum but losing structural information.[6]

-

In Slow-Exchange Solvents (e.g., DMSO-d₆, HMPA-d₁₈): These polar, hydrogen-bond-accepting solvents slow the exchange rate.[5][6] This allows the NMR to "see" the distinct tautomers, often resulting in a more complex but fully assignable spectrum.[6]

Caption: Effect of tautomeric exchange on NMR spectra.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified benzimidazole derivative in ~0.7 mL of a deuterated solvent (DMSO-d₆ is highly recommended for initial analysis).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is usually sufficient.

-

Processing: Fourier transform the data, phase correct the spectrum, and integrate all signals. The integration values should correspond to the number of protons for each signal.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

¹³C NMR spectroscopy is the definitive method for determining the number of non-equivalent carbons and identifying the carbon skeleton.

Causality and Key Chemical Shifts (δ)

The principles are similar to ¹H NMR, but the chemical shift range is much larger (~0-220 ppm).

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Causality & Expert Insights |

| C2 Carbon | 140 - 160 | The chemical shift of the C2 carbon is highly diagnostic. It is significantly influenced by the substituent at this position. In unsubstituted benzimidazole, it appears around 141 ppm. Substitution can shift this value considerably.[7] |

| C3a & C7a (Bridgehead) | 130 - 145 | These quaternary carbons are involved in the ring fusion. Tautomerism can cause these signals to coalesce or appear as distinct peaks depending on the solvent and temperature.[5] |

| C4/C7 & C5/C6 | 110 - 130 | These aromatic carbons are sensitive to the electronic effects of substituents on the benzene ring.[7] The difference in chemical shifts between C4 and C7 can be used to quantitatively assess the tautomeric equilibrium.[7] |

| Substituent Carbons | Variable | Dependent on the nature of the substituent. |

Advanced Techniques for Unambiguous Assignment

For complex derivatives with overlapping signals, 2D NMR experiments are essential.[8][9][10]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR provides a rapid confirmation of functional groups through their characteristic vibrational frequencies.

Caption: Key IR vibrational modes for a benzimidazole core.

Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Frequency (cm⁻¹) | Causality & Expert Insights |

| N-H Stretch | 3100 - 3500 | This is one of the most important bands.[11][4] In the solid state or concentrated solutions, intermolecular hydrogen bonding causes this band to be broad and shifted to lower frequencies. In dilute solution, a sharper, higher frequency band may be observed. |

| Aromatic C-H Stretch | 3000 - 3100 | These are typically sharp but weaker absorptions appearing just above 3000 cm⁻¹. |

| Aliphatic C-H Stretch | 2850 - 3000 | The presence of these bands confirms aliphatic substituents.[12] |

| C=N Stretch | 1580 - 1650 | The imine stretch of the imidazole ring is a strong, sharp band.[1] Its exact position is sensitive to conjugation and substitution. |

| C=C Aromatic Stretch | 1450 - 1600 | The benzene and imidazole rings give rise to several bands in this region. These are often sharp and of medium to strong intensity. |

Experimental Protocol: FTIR

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil. This method requires minimal sample preparation.

-

Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Collect a background spectrum of the empty instrument. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion: A Unified Approach to Structural Integrity

The robust characterization of novel benzimidazole derivatives is not achieved by a single technique but by the logical integration of multiple spectroscopic datasets. ¹H NMR provides the initial blueprint of the proton framework and dynamics, ¹³C NMR confirms the carbon skeleton, and FTIR validates the presence of key functional groups. By understanding the causal relationships between molecular structure and spectral output, and by employing systematic experimental protocols, researchers can ensure the scientific integrity of their work and confidently advance promising new molecules in the drug development pipeline.

References

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Research Signpost.

-

Gomez, C. I. N., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

-

Zahra, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]

-

Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM. [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

El-Sayed, N. N. E., et al. (2018). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. [Link]

-

Anand, K., & Wakode, S. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

El Kihel, A., et al. (2011). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]

-

Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

El-Faham, A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. [Link]

-

Al-Radadi, N. S. (2022). Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. MDPI. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. [Link]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]

-

Kurbat, A., et al. (2023). New Plant Growth Regulators of Benzimidazole Series. MDPI. [Link]

-

Al-Masoudi, W. A. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). 1H NMR 13C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. ResearchGate. [Link]

-

Journal of Medicinal and Chemical Sciences. (2023). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. JMCS. [Link]

-

El Aissami, M., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]

-

ResearchGate. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. ResearchGate. [Link]

-

Sellergren, B., et al. (2002). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]

-

ResearchGate. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link]

-

Uthra, D., et al. (n.d.). Vibrational Spectra and Qualitative Analysis of Albendazole and Mebendazole. uthradgvc. [Link]

-

ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]

-

Shchepin, R. V., et al. (2017). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. ResearchGate. [Link]

-

ResearchGate. (n.d.). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. ResearchGate. [Link]

-

LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

University of Alberta. (n.d.). Full Interpretation of IR and NMR Spectra. University of Alberta Chem 261. [Link]

-

NIST. (n.d.). 1H-Benzimidazole. NIST WebBook. [Link]

-

Lee, C. K., & Lee, I.-S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Link]

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. ijpsr.com [ijpsr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Methodological Guide to the Solubility Characterization of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic Acid

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to bioavailability. This technical guide presents a comprehensive framework for determining the solubility profile of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, a novel benzimidazole derivative. Due to the compound's zwitterionic nature, arising from a strongly acidic sulfonic acid group and a basic benzimidazole core, its solubility is expected to be highly dependent on solvent polarity and pH. This document provides a detailed, field-proven protocol for equilibrium solubility determination using the gold-standard shake-flask method, outlines a logical solvent selection strategy, and discusses the principles of data interpretation. The methodologies described herein are designed to provide researchers, particularly those in drug development, with a robust and self-validating system for characterizing this and similar novel chemical entities.

Physicochemical Profile & Predicted Solubility Behavior

A thorough understanding of a molecule's structure is paramount to predicting and interpreting its solubility. The target compound, 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, possesses distinct structural features that govern its interaction with various solvents.

-

Benzimidazole Core: This heterocyclic system contains two nitrogen atoms, one of which (N1) is alkylated and the other (N3) is a basic center capable of protonation.

-

Sulfonic Acid Group (-SO₃H): Attached at the C2 position, this is a strongly acidic functional group with a very low pKa, meaning it will be predominantly deprotonated (as -SO₃⁻) across a wide physiological pH range.

-

1-(3-methylbutyl) Group: Also known as an isoamyl group, this non-polar alkyl chain contributes significant lipophilicity to the molecule.

The coexistence of a strong acid and a basic nitrogen center makes this molecule a permanent zwitterion under most aqueous conditions.[1][2] This dual ionic character, combined with the lipophilic tail, leads to a complex solubility profile.

Predicted Solubility Trends:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Very poor solubility is expected. The high polarity of the zwitterionic benzimidazole-sulfonate headgroup will have minimal favorable interactions with non-polar solvents.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to high solubility is anticipated. These solvents can effectively solvate the charged portions of the molecule through strong dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Water, Alcohols): High solubility is expected, particularly in water, due to the potential for hydrogen bonding with the sulfonate group and the protonated benzimidazole nitrogen.[4][5] The solubility in alcohols is predicted to decrease as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.[6]

-

Aqueous Buffers: Solubility will be significantly influenced by pH. According to the Henderson-Hasselbalch equation, the overall charge state of the molecule can be modulated by pH, thereby affecting its solubility.[7][8][9] Extreme pH values (either highly acidic or highly basic) are expected to increase solubility by shifting the equilibrium away from the least soluble neutral zwitterionic form.

Experimental Design: The Shake-Flask Method

To obtain definitive thermodynamic (or equilibrium) solubility data, the shake-flask method is the most reliable and widely accepted "gold standard" procedure.[10][11] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[12][13] This guide details the protocol compliant with principles outlined in OECD Guideline 105.[14][15][16]

Solvent Selection Strategy: A diverse panel of solvents should be selected to probe the full range of intermolecular interactions and establish a comprehensive solubility profile.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Non-Polar | n-Hexane, Toluene | Establishes baseline solubility in lipophilic environments. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Evaluates the impact of dipole-dipole interactions without hydrogen bonding. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Assesses the role of hydrogen bonding in solvation. |

| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 4.5 (e.g., Acetate), pH 7.4 (e.g., Phosphate), pH 9.0 (e.g., Borate) | Determines pH-dependent solubility, critical for predicting behavior in biological fluids. |

Standard Operating Protocol: Equilibrium Solubility Determination

This protocol provides a step-by-step methodology for determining the solubility of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid.

3.1 Materials & Reagents

-

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (solid, purity >98%)[17][18]

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[19]

-

Analytical balance

-

Volumetric flasks and pipettes

3.2 Experimental Workflow Visualization

Caption: Shake-Flask Method Workflow.

3.3 Detailed Procedure

-

Preparation: Add an excess amount of solid 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid to a series of glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is critical (e.g., 5-10 mg).

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected solvent or buffer into the corresponding vials.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, incubation times of 24 to 48 hours are common.[12][20] A preliminary time-to-equilibrium study is recommended for novel compounds.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is crucial to remove any undissolved particulates.

-

Quantification: Prepare a series of dilutions of the filtrate with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[21][22]

3.4 Data Calculation

The solubility (S) is calculated from the quantified concentration of the saturated filtrate, taking into account any dilution factors.

-

Formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation & Interpretation

Results should be presented in a clear, tabular format to facilitate comparison across different solvent systems.

Table 1: Illustrative Solubility Data for 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic Acid at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (M) |

| Non-Polar | n-Hexane | 0.1 | < 0.01 | < 3.7 x 10⁻⁵ |

| Polar Aprotic | Ethyl Acetate | 4.4 | 5.2 | 0.019 |

| Polar Aprotic | Acetonitrile | 5.8 | 25.8 | 0.096 |

| Polar Aprotic | DMSO | 7.2 | > 200 | > 0.745 |

| Polar Protic | Isopropanol | 3.9 | 41.3 | 0.154 |

| Polar Protic | Ethanol | 4.3 | 98.5 | 0.367 |

| Polar Protic | Methanol | 5.1 | 155.2 | 0.578 |

| Aqueous Buffer | pH 2.0 | 10.2 | 180.1 | 0.671 |

| Aqueous Buffer | pH 7.4 | 10.2 | 165.7 | 0.618 |

| Aqueous Buffer | pH 9.0 | 10.2 | 172.5 | 0.643 |

(Note: The data in this table are hypothetical and for illustrative purposes only.)

Interpretation: The illustrative data reflect the predicted behavior. The compound is practically insoluble in non-polar hexane. Its solubility increases significantly in polar aprotic and protic solvents, with the highest values observed in the most polar solvents like DMSO, methanol, and aqueous buffers. This trend confirms the dominant role of the polar zwitterionic headgroup in the solvation process. The high solubility across a range of pH values is characteristic of zwitterionic compounds that maintain a charged state under both acidic and basic conditions.[23][24]

Conclusion

The systematic characterization of solubility is a foundational activity in chemical and pharmaceutical development. The shake-flask method, as detailed in this guide, provides a reliable and scientifically sound approach to generating high-quality, thermodynamic solubility data for novel compounds like 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid. The resulting data are indispensable for guiding formulation development, predicting in vivo behavior, and ensuring the overall success of a drug candidate.

References

-

Avdeef, A., Lissi, E. A., & Israel, J. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

University of Waterloo. (2023). Solubility of Organic Compounds. [Link]

-

Phytosafe. OECD 105. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Thijssen, B., et al. (2024). Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? European Journal of Pharmaceutical Sciences. [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

-

European Journal of Pharmaceutical and Medical Research. (2023). Synthesis and Physicochemical Characterization of Benzimidazole-Sulphonamide Derivatives. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Lew, K., & Stork, C. M. (n.d.). Pharmacokinetics. AccessPhysiotherapy. [Link]

-

Pan, L., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical Sciences, 98(4), 1345-1357. [Link]

-

Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Legislation.gov.uk. a.6. water solubility. [Link]

-

National Center for Biotechnology Information. 1H-Benzimidazole-2-sulfonic acid. PubChem. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

StudySmarter. Polarity and Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?[Link]

-

Flores-Holguín, N., et al. (2021). Computational Quantification of the Zwitterionic/Quinoid Ratio of Phenolate Dyes for Their Solvatochromic Prediction. Molecules, 26(15), 4584. [Link]

-

Kaynak, M. S., & Sahin, S. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(1), 49-62. [Link]

-

Thomas, O., & Kazan, G. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate. [Link]

-

Senta-Loys, Z., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug Development and Industrial Pharmacy, 46(12), 2062-2069. [Link]

-

Schlafer, O., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580. [Link]

-

Caron, G., et al. (2020). Zwitterionic structures: from physicochemical properties toward computer-aided drug designs. Drug Discovery Today, 25(9), 1636-1645. [Link]

-

Ataman Kimya. 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID. [Link]

-

Georganics. 1H-Benzimidazole-2-sulfonic acid. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Tenhu, H., et al. (2015). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry, 7(5), 1015-1025. [Link]

-

SciELO. (2022). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. [Link]

-

Chemistry LibreTexts. Solubility - What dissolves in What?. [Link]

-

Domanska, U., & Szydlowski, J. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(2), 331–335. [Link]

Sources

- 1. Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 9. microbenotes.com [microbenotes.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. improvedpharma.com [improvedpharma.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. scbt.com [scbt.com]

- 18. 1-(3-METHYLBUTYL)-1H-BENZIMIDAZOLE-2-SULFONIC ACID | 537009-99-7 [m.chemicalbook.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. enamine.net [enamine.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Applications of Benzimidazole Sulfonic Acid in Catalysis: A Technical Guide for Researchers

This guide provides an in-depth exploration of the catalytic applications of benzimidazole sulfonic acid and its derivatives, designed for researchers, scientists, and professionals in drug development and organic synthesis. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings, practical experimental protocols, and the rationale behind the use of these versatile catalysts in modern chemistry.

Introduction: The Dual-Functionality of Benzimidazole Sulfonic Acid Catalysts

Benzimidazole sulfonic acids represent a powerful class of organocatalysts, uniquely combining the structural features of a benzimidazole moiety with the potent Brønsted acidity of a sulfonic acid group (-SO₃H). This combination is not merely additive; it creates a synergistic catalytic system. The sulfonic acid group provides the essential proton source to activate substrates, typically by protonating carbonyl groups and increasing their electrophilicity.[1][2] Simultaneously, the benzimidazole core can participate in non-covalent interactions, such as hydrogen bonding, and provides a robust, thermally stable scaffold.[3] This dual functionality makes them highly effective in a variety of organic transformations, from simple condensation reactions to complex multicomponent assemblies.